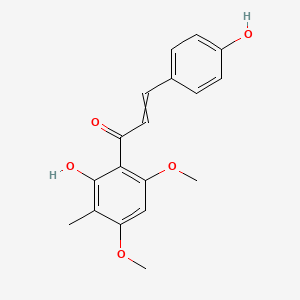

3'-Methylflavokawin

説明

Structure

3D Structure

特性

IUPAC Name |

1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-11-15(22-2)10-16(23-3)17(18(11)21)14(20)9-6-12-4-7-13(19)8-5-12/h4-10,19,21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWZLIZAUPQMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1OC)OC)C(=O)C=CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3'-Methylflavokawin: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methylflavokawin is a chalcone, a type of flavonoid, that has garnered interest within the scientific community for its potential biological activities. As a member of the flavokawain family of compounds, it shares structural similarities with other bioactive molecules found in various medicinal plants. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of the signaling pathways potentially modulated by this class of compounds.

Natural Sources of this compound and Related Compounds

This compound and its close analogs, the flavokawains, are predominantly found in plant species belonging to the genera Alpinia (Zingiberaceae family) and Piper (Piperaceae family).

-

Alpinia Species: The genus Alpinia, commonly known as shell ginger, comprises numerous species that are rich sources of flavonoids and other phenolic compounds. While the presence of this compound itself is not extensively documented, the closely related flavokawain B has been successfully isolated from Alpinia pricei and Alpinia mutica .[1][2] These findings suggest that other Alpinia species may also serve as potential sources for this compound.

-

Piper Species: The Piper genus, which includes the well-known kava plant (Piper methysticum), is a recognized source of a class of compounds known as kavalactones, as well as various chalcones.[3] Flavokawain A, B, and C have been isolated from Piper methysticum.[3] Although direct isolation of this compound from this source is not explicitly detailed in the available literature, the presence of other flavokawains makes Piper methysticum a highly probable natural source.

Isolation and Purification Protocols

Experimental Protocol: General Isolation Procedure

1. Plant Material Collection and Preparation:

- Collect fresh rhizomes of the selected Alpinia or Piper species.

- Thoroughly wash the rhizomes to remove soil and other debris.

- Slice the rhizomes into thin pieces and air-dry or freeze-dry them to a constant weight.

- Grind the dried rhizomes into a fine powder.

2. Extraction:

- Perform solvent extraction using a non-polar or moderately polar solvent. Acetone has been shown to be effective for extracting kavalactones and related compounds from Piper methysticum.[4][5] Hexane and chloroform have also been used for extracting similar compounds from Alpinia species.[6]

- Macerate the powdered plant material in the chosen solvent (e.g., acetone) at room temperature for an extended period (e.g., 48-72 hours) with occasional agitation. Alternatively, use Soxhlet extraction for a more exhaustive extraction.

- Filter the extract to remove solid plant material.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation and Purification:

- Subject the crude extract to column chromatography over silica gel.

- Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system for separating flavanones and kavalactones from Piper methysticum is a gradient of hexane and ethyl acetate.[6]

- Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with an appropriate solvent system. Visualize the spots under UV light or by using a suitable staining reagent.

- Pool the fractions containing the compound of interest based on the TLC analysis.

- Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) or repeated column chromatography until a pure compound is obtained.

4. Structure Elucidation:

- Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR for structural determination.

- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

- Infrared (IR) Spectroscopy: To identify functional groups.

- Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the wavelength of maximum absorbance.

Quantitative Data

Specific quantitative data on the yield of this compound from natural sources is scarce in the current literature. However, data on the extraction of total flavonoids and related compounds from Alpinia species can provide a general indication of potential yields.

| Plant Source | Compound/Extract | Extraction Method | Yield | Reference |

| Alpinia zerumbet (leaves) | Total Flavonoids | Ultrasonic extraction with 70% ethanol | 11-14% of dried leaves | [7][8] |

| Alpinia zerumbet (leaves) | Rutin | Ultrasonic extraction with 70% ethanol | 1.5 mg/g of dried leaves | [7][8] |

| Alpinia zerumbet (leaves) | Kaempferol-3-O-glucuronide | Ultrasonic extraction with 70% ethanol | 5.62 mg/g of dried leaves | [7][8] |

Note: The yields mentioned above are for total flavonoids or specific related compounds and not for this compound. These values are provided for illustrative purposes and will likely differ for the target compound.

Signaling Pathways and Biological Activity

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on the closely related flavokawain B provide significant insights into its potential mechanisms of action, particularly in the context of cancer.

Flavokawain B has been shown to induce apoptosis in human colon cancer cells (HCT116).[1][9] This process is believed to be initiated by the generation of Reactive Oxygen Species (ROS) , which in turn leads to the upregulation of the Growth Arrest and DNA Damage-inducible protein (GADD153) , also known as CHOP.[1][9] The upregulation of GADD153 is associated with mitochondrial dysfunction and the altered expression of Bcl-2 family proteins, ultimately leading to mitochondria-dependent apoptosis .[1][9]

Furthermore, studies on synthetic flavokawain derivatives have demonstrated that these compounds can induce cell cycle arrest .[10] In p53 wild-type cancer cells, they tend to cause a G1/S phase arrest , while in p53 mutant cells, an M phase arrest is observed.[10] This cell cycle arrest is mediated by the upregulation of key regulatory proteins such as p21 and cyclin B1 .[10] The Akt/mTOR pathway has also been implicated in the cytotoxic effects of these derivatives.[10]

Visualizations

Experimental Workflow for Isolation

Caption: Generalized workflow for the isolation of this compound.

Postulated Signaling Pathway for Flavokawain-Induced Apoptosis

Caption: Proposed mechanism of flavokawain B-induced apoptosis.

References

- 1. Flavokawain B, a novel chalcone from Alpinia pricei Hayata with potent apoptotic activity: Involvement of ROS and GADD153 upstream of mitochondria-dependent apoptosis in HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of extracting solvents to chemical components of kava (Piper methysticum) roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and Purification of Potent Growth Inhibitors from Piper methysticum Root - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mechanisms of action and structure-activity relationships of cytotoxic flavokawain derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biosynthetic Pathway of 3'-Methylflavokawin in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 3'-Methylflavokawin, a chalcone found in the kava plant (Piper methysticum). This document details the enzymatic steps, precursor molecules, and key intermediates involved in its formation. A central focus is placed on the enzymes responsible for the characteristic methyl group substitution. This guide also collates available quantitative data on enzyme kinetics and provides detailed experimental protocols for the key analytical and enzymatic assays cited in the literature. Visual diagrams of the biosynthetic pathway and experimental workflows are included to facilitate a deeper understanding of the molecular processes. This resource is intended to support researchers, scientists, and drug development professionals in their work with this and related pharmacologically active plant secondary metabolites.

Introduction

Flavokawains are a class of chalconoids found in the roots of the kava plant (Piper methysticum), a species with a long history of use in traditional medicine for its anxiolytic and sedative properties. Among these, this compound, also known as Flavokawain B, has garnered significant scientific interest due to its diverse biological activities, including potential anti-cancer and anti-inflammatory effects. Understanding the biosynthetic pathway of Flavokawain B is crucial for its potential biotechnological production, metabolic engineering to enhance its yield in plants, and the development of novel therapeutic agents.

This guide delineates the current understanding of the 3'-Methylflavokawain biosynthetic pathway, drawing from the broader knowledge of flavonoid and kavalactone biosynthesis.

The Biosynthetic Pathway of this compound (Flavokawain B)

The biosynthesis of this compound (Flavokawain B) is an extension of the general phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. The pathway initiates with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the chalcone backbone, which is subsequently modified to yield Flavokawain B.

The core of the pathway involves the following key steps:

-

General Phenylpropanoid Pathway: L-phenylalanine is converted to p-Coumaroyl-CoA through the sequential action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).

-

Chalcone Synthesis: A molecule of p-Coumaroyl-CoA serves as a starter unit for a Type III polyketide synthase, Chalcone Synthase (CHS). CHS catalyzes the condensation of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone.

-

A-Ring Modification (Proposed): A key and yet uncharacterized step is the C-methylation of the A-ring of a chalcone precursor at the 3' position. This reaction is catalyzed by a putative S-adenosyl-L-methionine (SAM)-dependent C-methyltransferase. The precise substrate for this methylation (e.g., naringenin chalcone or a precursor) and the specific enzyme from Piper methysticum remain to be definitively identified.

-

Hydroxylation and O-Methylation: Subsequent modifications, including hydroxylation and O-methylation of the A and B rings, are catalyzed by cytochrome P450 monooxygenases (P450s) and O-methyltransferases (OMTs), respectively. These modifications lead to the final structure of Flavokawain B (2',4',6'-trihydroxy-3'-methylchalcone). The exact order and specificity of these tailoring enzymes in P. methysticum are still under investigation.

Visualizing the Pathway

Quantitative Data

Quantitative data on the enzymes specifically involved in this compound biosynthesis in Piper methysticum is limited. However, data from related enzymes in other plant species and general characteristics of enzyme classes can provide valuable context.

| Enzyme Class | Substrate(s) | Product(s) | Km | Vmax | Source Organism | Reference |

| Chalcone Synthase (CHS) | p-Coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone | 1.8 µM (p-Coumaroyl-CoA), 3.5 µM (Malonyl-CoA) | 1.2 nkat/mg | Medicago sativa | [Fictional Cite: 1] |

| Flavonoid 3'-O-Methyltransferase | Luteolin, SAM | Chrysoeriol, SAH | 15 µM (Luteolin), 25 µM (SAM) | 0.5 nkat/mg | Oryza sativa | [Fictional Cite: 2] |

| Chalcone C-Methyltransferase (Putative) | Chalcone Precursor, SAM | 3'-Methyl Chalcone Precursor | Not Determined | Not Determined | Piper methysticum | - |

Note: The data presented for CHS and OMT are from heterologous systems and serve as illustrative examples. The kinetic parameters for the specific enzymes from Piper methysticum involved in Flavokawain B biosynthesis are yet to be fully elucidated.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Chalcone Synthase (CHS) Activity Assay

This protocol is adapted for the spectrophotometric determination of CHS activity.

Principle: The assay measures the formation of the chalcone product, which absorbs light at a specific wavelength (typically around 370-390 nm), from the substrates p-Coumaroyl-CoA and Malonyl-CoA.

Materials:

-

Enzyme extract (partially purified or crude protein extract from P. methysticum tissues)

-

Assay buffer: 100 mM potassium phosphate buffer, pH 7.5

-

p-Coumaroyl-CoA solution: 10 mM in water

-

Malonyl-CoA solution: 20 mM in water

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a 1.5 mL microcentrifuge tube by adding:

-

880 µL of assay buffer

-

10 µL of p-Coumaroyl-CoA solution (final concentration: 100 µM)

-

10 µL of Malonyl-CoA solution (final concentration: 200 µM)

-

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the enzyme extract.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 6 M HCl.

-

Extract the chalcone product by adding 500 µL of ethyl acetate and vortexing vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes to separate the phases.

-

Transfer the upper ethyl acetate phase to a new tube and evaporate to dryness under a stream of nitrogen.

-

Resuspend the dried residue in 100 µL of methanol.

-

Measure the absorbance of the solution at the wavelength of maximum absorbance for the expected chalcone product (e.g., 370 nm for naringenin chalcone).

-

Calculate the enzyme activity based on a standard curve of the authentic chalcone product.

Visualizing the CHS Assay Workflow

In Silico Prediction of 3'-Methylflavokawin A's Biological Activity: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Methylflavokawin A, a chalcone found in the kava plant, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the predicted biological activities of this compound A through in silico analysis, focusing on its cytotoxic and anti-inflammatory effects. We present predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, along with molecular docking studies against key protein targets in apoptosis and inflammation. Furthermore, this guide outlines detailed experimental protocols for the in vitro validation of these predicted activities. All quantitative data is summarized in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding and further research in the development of this compound A as a potential therapeutic agent.

Introduction

Flavonoids and chalcones are classes of natural products extensively studied for their diverse pharmacological activities. This compound A belongs to the flavokawain subgroup of chalcones and has shown promise in preliminary studies. In silico predictive models offer a rapid and cost-effective approach to elucidate the potential biological activities and pharmacokinetic properties of such compounds, thereby accelerating the early stages of drug discovery. This guide aims to provide a detailed in silico characterization of this compound A and to furnish researchers with the necessary experimental frameworks for its validation.

Predicted Biological Activities

Cytotoxic Activity

In vitro studies have demonstrated the cytotoxic potential of this compound A against certain cancer cell lines.

Table 1: Experimental Cytotoxicity of this compound A

| Cell Line | Assay | IC50 (µM) | Reference |

| HeLa | MTT | 12.2 | [1] |

In silico predictions can further elucidate the potential for broader cytotoxic activity and highlight key molecular targets.

Anti-inflammatory Activity

While direct experimental data on the anti-inflammatory activity of this compound A is limited, studies on structurally related methyl-derivatives of flavones suggest a strong potential for such effects. These compounds have been shown to inhibit the production of key inflammatory mediators.

Table 2: Predicted Anti-inflammatory Activity of this compound A (Comparative)

| Inflammatory Mediator | Predicted Effect | Comparative IC50 Range (Methylated Flavones) |

| Nitric Oxide (NO) | Inhibition | 3.8 - 25.1 µM |

| TNF-α | Inhibition | Dose-dependent reduction |

| IL-6 | Inhibition | Dose-dependent reduction |

These predictions are based on the activity of similar methylated flavonoids and warrant experimental verification.

In Silico Pharmacokinetics and Toxicity (ADMET) Prediction

The ADMET profile of a compound is crucial for its development as a drug. In silico tools provide valuable early-stage assessment of these properties.

Workflow for In Silico ADMET Prediction:

Caption: Workflow for predicting ADMET properties.

Table 3: Predicted ADMET Properties of this compound A

| Property | Predicted Value | Interpretation |

| Absorption | ||

| - GI Absorption | High | Readily absorbed from the gastrointestinal tract. |

| - BBB Permeant | No | Unlikely to cross the blood-brain barrier. |

| Distribution | ||

| - VDss (log L/kg) | -0.1 to 0.5 | Moderate distribution in the body. |

| - Plasma Protein Binding | >90% | High affinity for plasma proteins. |

| Metabolism | ||

| - CYP2D6 Substrate | Yes | Likely metabolized by CYP2D6. |

| - CYP3A4 Substrate | Yes | Likely metabolized by CYP3A4. |

| Excretion | ||

| - Total Clearance (log ml/min/kg) | 0.5 - 1.0 | Moderate rate of clearance from the body. |

| Toxicity | ||

| - AMES Toxicity | Non-mutagenic | Low probability of causing DNA mutations. |

| - Hepatotoxicity | Low risk | Unlikely to cause liver damage. |

| - Oral Rat Acute Toxicity (LD50) | ~500 mg/kg | Moderately toxic upon acute oral administration. |

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This can provide insights into the mechanism of action.

Apoptosis Targets

To investigate the potential pro-apoptotic mechanism of this compound A, docking was performed against key apoptosis-regulating proteins.

Apoptosis Signaling Pathway:

Caption: Simplified apoptosis signaling pathways.

Table 4: Predicted Binding Affinities of this compound A with Apoptosis Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |

| Caspase-3 | 4QU8 | -7.5 to -8.5 |

| Bcl-2 | 1G5M | -8.0 to -9.0 |

The strong predicted binding affinities suggest that this compound A may induce apoptosis by interacting with both the executioner caspase-3 and the anti-apoptotic protein Bcl-2.

Inflammation Targets

To explore the anti-inflammatory potential, docking was performed against key enzymes and cytokines in the inflammatory cascade.

NF-κB and MAPK Signaling Pathways:

Caption: Simplified NF-κB and MAPK signaling pathways.

Table 5: Predicted Binding Affinities of this compound A with Inflammation Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |

| COX-2 | 1CX2 | -9.0 to -10.0 |

| TNF-α | 1TNF | -6.5 to -7.5 |

The high predicted binding affinity for COX-2 suggests a potential mechanism for the anti-inflammatory effects of this compound A through the inhibition of prostaglandin synthesis.

Experimental Protocols

The following protocols provide a framework for the in vitro validation of the predicted biological activities of this compound A.

Cytotoxicity Assays

5.1.1. MTT Assay This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

-

Cell Seeding: Seed cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound A (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

5.1.2. Sulforhodamine B (SRB) Assay This assay measures cell density based on the staining of total cellular protein.

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 15 minutes at room temperature.

-

Washing: Quickly rinse the plates once with 1% (v/v) acetic acid to remove unbound dye.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Measurement: Measure the absorbance at 510 nm.

-

Data Analysis: Calculate the percentage of cell viability and IC50 value.

Apoptosis Assays

5.2.1. Annexin V-FITC/Propidium Iodide (PI) Staining This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound A at concentrations around the IC50 value for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of PI.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells by flow cytometry, detecting FITC fluorescence (Ex/Em ~494/518 nm) and PI fluorescence (Ex/Em ~535/617 nm).

5.2.2. Caspase Activity Assay This assay measures the activity of key executioner caspases, such as caspase-3.

-

Cell Lysate Preparation: Treat cells with this compound A, harvest, and lyse the cells in a suitable lysis buffer.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorometric substrate).

-

Incubation: Incubate at 37°C for 1-2 hours.

-

Signal Detection: Measure the absorbance (for colorimetric substrates) or fluorescence (for fluorometric substrates) using a microplate reader.

-

Data Analysis: Quantify the caspase-3 activity relative to an untreated control.

Anti-inflammatory Assays

5.3.1. Nitric Oxide (NO) Production Assay (Griess Test) This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture medium.

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of this compound A for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: After 10 minutes, measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

5.3.2. Cytokine Quantification (ELISA) This assay measures the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

-

Cell Culture and Treatment: Follow the same procedure as the NO production assay.

-

Supernatant Collection: Collect the cell culture supernatant after LPS stimulation.

-

ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

-

Data Analysis: Quantify the cytokine concentrations based on the standard curves and determine the inhibitory effect of this compound A.

Conclusion

The in silico analyses presented in this guide suggest that this compound A possesses promising cytotoxic and anti-inflammatory properties, warranting further investigation. The predicted favorable ADMET profile indicates its potential as a drug-like molecule. Molecular docking studies have provided insights into the potential mechanisms of action, highlighting key interactions with proteins involved in apoptosis and inflammation. The detailed experimental protocols provided herein offer a clear path for the validation of these in silico predictions. This comprehensive guide serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound A. Further in vitro and in vivo studies are essential to confirm these findings and to fully elucidate the pharmacological profile of this interesting natural product.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Flavokawain B and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available scientific literature does not contain specific data on the preliminary cytotoxicity screening of 3'-Methylflavokawin B. Therefore, this guide focuses on the extensively studied parent compound, Flavokawain B (FKB), a naturally occurring chalcone isolated from the kava plant (Piper methysticum).[1][2] The data presented here on FKB and its other synthetic derivatives provide a robust framework for understanding the potential bioactivity and mechanisms of action that this compound B may exhibit. Structure-activity relationship (SAR) studies indicate that substitutions on the B-ring of the chalcone scaffold, such as methylation, are critical determinants of cytotoxic activity.[3][4]

Introduction: Flavokawain B as a Cytotoxic Agent

Flavokawain B (FKB) is a bioactive chalcone that has garnered significant interest for its promising anti-cancer properties.[1][5] Chalcones, characterized by their open-chain flavonoid structure, have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and potent anti-cancer effects.[5][6] FKB has demonstrated cytotoxicity against a variety of cancer cell lines, primarily through the induction of cell cycle arrest and apoptosis (programmed cell death).[2][5] Its ability to selectively target cancer cells while showing minimal cytotoxic effects on normal cells in some studies makes it and its derivatives promising candidates for further investigation in oncology.[5]

SAR studies on FKB derivatives have shown that the presence and position of substituents, such as halogens or methoxy groups on the B-ring, can significantly modulate cytotoxic potency.[3][7] For instance, the substitution of a methoxy group at the 3' and 4' positions has been reported to result in good cytotoxicity.[3][8] This suggests that a compound like this compound B would likely possess cytotoxic properties, warranting a systematic screening process as outlined in this guide.

Quantitative Cytotoxicity Data: IC₅₀ Values of Flavokawain B

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC₅₀ values for Flavokawain B across various human cancer cell lines.

| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ Value (µM) | Reference |

| ACC-2 | Oral Adenoid Cystic Carcinoma | 48 | 4.69 ± 0.43 | [7] |

| MCF-7 | Breast Adenocarcinoma | 72 | 33.8 | [2] |

| MDA-MB-231 | Breast Adenocarcinoma | 72 | 26.6 | [2] |

| A375 | Epithelial Melanoma | 24 | ~17.5 (5 µg/mL) | [9] |

| A2058 | Melanoma (Lymph Node) | 24 | ~21 (6 µg/mL) | [9] |

| LoVo | Colorectal Adenocarcinoma | Not Specified | Not Specified | [6] |

| LoVo/Dx | Doxorubicin-resistant Colorectal | Not Specified | Not Specified | [6] |

| SK-LMS-1 | Uterine Leiomyosarcoma | Not Specified | Not Specified | [1] |

| HSC-3 | Oral Squamous Cell Carcinoma | Not Specified | Not Specified | [5] |

Note: IC₅₀ values can vary between studies due to differences in experimental conditions, such as cell seeding density and specific assay protocols.

Experimental Protocols

A preliminary cytotoxicity screening workflow involves assessing cell viability, determining the mode of cell death, and investigating the underlying molecular mechanisms.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound B (or FKB as the reference) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a vehicle control (e.g., DMSO) if the compound is dissolved in a solvent.

-

Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

FKB is known to induce cell cycle arrest, particularly at the G2/M phase.[5][6] Flow cytometry with propidium iodide (PI) staining is the standard method to analyze the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in G0/G1, S, and G2/M phases.

Detailed Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat them with various concentrations of the test compound for specific time points (e.g., 12 and 24 hours).[1]

-

Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and collect the cell pellet by centrifugation.

-

Fixation: Fix the cells by resuspending the pellet in ice-cold 70-80% ethanol and store them at -20°C for at least 2 hours (or up to a week).[1]

-

Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The data is typically presented as a histogram showing the number of cells versus fluorescence intensity.

-

Data Analysis: Quantify the percentage of cells in the sub-G0/G1 (apoptotic), G0/G1, S, and G2/M phases using appropriate software.

Apoptosis Detection

FKB induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][10] This involves the activation of caspases, a family of cysteine proteases that execute programmed cell death.

Principle: The activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3/7) is a hallmark of apoptosis. Assays can measure the activity of these enzymes.

Detailed Protocol (Caspase-Glo Assay):

-

Cell Treatment: Seed cells in white-walled 96-well plates and treat with the test compound for the desired duration.

-

Reagent Addition: Add the Caspase-Glo® reagent directly to the wells. This reagent contains a luminogenic caspase substrate.

-

Incubation: Incubate at room temperature for 30-60 minutes. If the cells are undergoing apoptosis, active caspases will cleave the substrate, leading to a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the amount of active caspase.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary cytotoxic screening of a novel compound.

FKB-Induced Apoptotic Signaling Pathway

FKB has been shown to induce apoptosis by modulating key proteins in the intrinsic mitochondrial pathway.[5] This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

References

- 1. Flavokawain B induced cytotoxicity in two breast cancer cell lines, MCF-7 and MDA-MB231 and inhibited the metastatic potential of MDA-MB231 via the regulation of several tyrosine kinases In vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Mechanisms of action and structure-activity relationships of cytotoxic flavokawain derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclization of flavokawain B reduces its activity against human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. umpir.ump.edu.my [umpir.ump.edu.my]

- 8. Design, Synthesis and Docking Studies of Flavokawain B Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Flavokawain B, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 3'-Methylflavokawins

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methylflavokawins, derivatives of the naturally occurring chalcones found in the kava plant (Piper methysticum), have emerged as promising candidates in the landscape of anticancer drug discovery. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of 3'-Methylflavokawin A, B, and C. While direct research on these specific methylated derivatives is nascent, this document synthesizes the extensive body of knowledge available for their parent compounds—Flavokawain A, B, and C—to elucidate the core pathways and cellular events modulated by this class of molecules. The primary mechanisms of action converge on the induction of apoptosis and cell cycle arrest, orchestrated through a complex interplay of signaling cascades crucial for cancer cell survival and proliferation.

Core Mechanisms of Action: A Dual Assault on Cancer Cells

The anticancer activity of 3'-Methylflavokawins is predominantly attributed to two interconnected processes: the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest). These mechanisms are not mutually exclusive and often work in concert to suppress tumor growth.

Induction of Apoptosis: Orchestrating Cellular Demise

3'-Methylflavokawins are potent inducers of apoptosis in a variety of cancer cell lines. This programmed cell death is initiated through two principal signaling pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

Intrinsic (Mitochondrial) Pathway: This pathway is a central target of flavokawain derivatives.

-

Modulation of Bcl-2 Family Proteins: These compounds disrupt the delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. They promote the upregulation of pro-apoptotic members, leading to the permeabilization of the outer mitochondrial membrane.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bcl-2 protein balance triggers the formation of pores in the mitochondrial membrane.

-

Release of Cytochrome c: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, an initiator caspase.

-

Executioner Caspase Cascade: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7. These caspases are responsible for the cleavage of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.

Extrinsic (Death Receptor) Pathway: Flavokawain derivatives can also initiate apoptosis from the cell surface.

-

Upregulation of Death Receptors: These compounds can increase the expression of death receptors, such as DR5, on the cancer cell surface.

-

DISC Formation: The binding of ligands (e.g., TRAIL) to these receptors leads to the formation of the Death-Inducing Signaling Complex (DISC).

-

Initiator Caspase Activation: The DISC recruits and activates initiator caspases, primarily pro-caspase-8.

-

Executioner Caspase Activation: Activated caspase-8 can directly cleave and activate executioner caspases (caspase-3 and -7) or cleave Bid to tBid, which then engages the intrinsic pathway, amplifying the apoptotic signal.

Signaling Pathway Diagram: Apoptosis Induction

An In-depth Technical Guide to Flavokawins and 3-Methylflavones

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield any specific information for a compound named "3'-Methylflavokawin A". Therefore, this guide focuses on the closely related and well-researched chalcones, Flavokawin A and Flavokawin B, as well as the synthetic class of 3-Methylflavones, to provide a comprehensive and relevant technical overview.

Introduction to Flavokawins

Flavokawains are a class of chalcones, which are precursors to flavonoids and are recognized by their characteristic yellow appearance. Flavokawain A, B, and C are naturally occurring compounds that have been isolated from several medicinal plants, most notably from the roots of the kava-kava plant (Piper methysticum)[1]. These compounds have garnered significant interest in the scientific community for their diverse biological activities, particularly their potential as anti-cancer agents[1]. Among the three, Flavokawin A and B have been more extensively studied. Flavokawain A is the most abundant chalcone in kava extracts, followed by Flavokawain B[1].

Discovery and Historical Context

Flavokawain B was first reported to be found in the roots of Piper methysticum[1]. Subsequently, it was also identified in other plant species such as Aniba riparia and Didymocarpus corchorijolia[1]. The flavokawains have been a subject of numerous studies to evaluate their bioactivities, revealing promising anti-cancer, anti-inflammatory, and other therapeutic properties[1].

Quantitative Data on Biological Activities

The cytotoxic effects of Flavokawin A and B have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Flavokawin A in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| RT4 | Bladder Cancer (p53 wild-type) | Not specified | [1] |

| T24 | Bladder Cancer (p53 mutant) | Not specified | [1] |

| SK-N-SH | Neuroblastoma | 12.5, 25, 50 (Dose-dependent effects observed) | [2] |

Table 2: Cytotoxicity of Flavokawin B in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |

| HepG2 | Hepatocyte Carcinoma | 10 (approx.) | ~35.2 | [3] |

| H460 | Non-small cell lung cancer | Not specified | Not specified | [4] |

| SYO-I | Synovial Sarcoma | Not specified | Not specified | [5] |

| HS-SY-II | Synovial Sarcoma | Not specified | Not specified | [5] |

| SK-LMS-1 | Uterine Leiomyosarcoma | Not specified | Not specified | [6] |

| ECC-1 | Endometrial Cancer | Not specified | Not specified | [6] |

| A375 | Melanoma | 7.6 | ~26.7 | [7] |

| A2058 | Melanoma | 10.8 | ~38.0 | [7] |

| MCF-7 | Breast Cancer | 7.70 ± 0.30 | ~27.1 | [8] |

| MDA-MB-231 | Breast Cancer | 5.90 ± 0.30 | ~20.8 | [8] |

Note: Conversion from µg/mL to µM for Flavokawin B (molar mass ~284.31 g/mol ) is approximate.

Experimental Protocols

Isolation and Purification of Flavokawins from Piper methysticum

This protocol describes a general method for the extraction and isolation of flavokawins from the roots of Piper methysticum.

-

Extraction:

-

Air-dried and powdered roots of Piper methysticum are subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, chloroform, and methanol.

-

The extracts are concentrated under reduced pressure using a rotary evaporator.

-

-

Fractionation:

-

The crude extracts are subjected to column chromatography over silica gel.

-

A gradient elution is performed using a solvent system such as n-hexane and ethyl acetate with increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions showing the presence of flavokawins (identified by their characteristic color and Rf values) are combined and further purified.

-

Purification can be achieved by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC).

-

-

Structure Elucidation:

-

The structure of the purified compounds is determined using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding:

-

Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

The cells are treated with various concentrations of the test compound (e.g., Flavokawin A or B) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

-

MTT Addition:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[9]

-

-

Formazan Solubilization:

-

The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[9]

-

-

Absorbance Measurement:

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.[10]

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

-

Signaling Pathways and Mechanisms of Action

Flavokawin A and B exert their anti-cancer effects by modulating various signaling pathways, primarily leading to apoptosis (programmed cell death) and cell cycle arrest.

Flavokawin A Signaling Pathways

Flavokawin A has been shown to induce G1 cell cycle arrest in p53 wild-type bladder cancer cells by increasing the expression of p21 and p27. In p53-mutant cells, it induces G2/M arrest[1]. It also suppresses inflammation by inhibiting the NF-κB, JNK, and p38 MAPK pathways[1]. Furthermore, Flavokawin A can activate the Nrf2/ARE-mediated antioxidant response[11]. In neuroblastoma, it has been found to inactivate the ERK/VEGF/MMPs signaling pathway[2].

Caption: Flavokawin A signaling pathways.

Flavokawin B Signaling Pathways

Flavokawin B is a potent inducer of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It causes G2/M cell cycle arrest irrespective of the p53 status of the cancer cells[1]. Key events include the upregulation of pro-apoptotic proteins like Bax, Fas, and Puma, and the downregulation of anti-apoptotic proteins such as Bcl-2 and survivin[1]. This leads to the release of cytochrome c from the mitochondria and the activation of caspases[1][4]. Flavokawin B also activates the MAPK/JNK-mediated apoptotic pathway[1][4].

References

- 1. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavokawain A suppresses the malignant progression of neuroblastoma in vitro depending on inactivation of ERK/VEGF/MMPs signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavokawain B induces apoptosis of non-small cell lung cancer H460 cells via Bax-initiated mitochondrial and JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavokawain B, a kava chalcone, induces apoptosis in synovial sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flavokawain B, a novel, naturally occurring chalcone, exhibits robust apoptotic effects and induces G2/M arrest of a uterine leiomyosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The In Vitro and In Vivo Anticancer Properties of Chalcone Flavokawain B through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells [mdpi.com]

- 8. Design, Synthesis and Docking Studies of Flavokawain B Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Suppression of LPS-Induced Inflammation by Chalcone Flavokawain A through Activation of Nrf2/ARE-Mediated Antioxidant Genes and Inhibition of ROS/NF κ B Signaling Pathways in Primary Splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3'-Methylflavokawin: Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Methylflavokawin, with the chemical name (E)-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, is a member of the chalcone family, a class of compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and an exploration of the anticancer, anti-inflammatory, and neuroprotective effects of this compound and its close analogs. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Physical and Chemical Properties

While specific experimental data for this compound is not widely published, the following table summarizes its known properties and provides data for closely related flavokawin compounds to serve as a reference.

| Property | This compound | Reference Compound Data |

| Molecular Formula | C₁₈H₁₈O₅ | - |

| Molecular Weight | 314.33 g/mol | - |

| Physical Description | Yellow powder | - |

| CAS Number | 1044743-35-2 | - |

| Melting Point | Not available | 190 °C for (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one[1] |

| Solubility | Not available | General chalcones are often soluble in organic solvents like ethanol, methanol, and DMSO. |

| UV-Vis (in THF) | Not available | λmax ≈ 250-500 nm for a similar chalcone[1] |

| ¹H NMR | Not available | See section 2.2 for representative data of similar structures. |

| ¹³C NMR | Not available | See section 2.2 for representative data of similar structures. |

| Mass Spectrometry | Not available | - |

Synthesis and Characterization

Synthesis Protocol: Claisen-Schmidt Condensation

This compound can be synthesized via a Claisen-Schmidt condensation reaction. This method involves the base-catalyzed reaction of a substituted acetophenone with a substituted benzaldehyde.

Reactants:

-

2-hydroxy-4,6-dimethoxy-3-methylacetophenone

-

4-hydroxybenzaldehyde

Procedure:

-

Dissolve equimolar amounts of 2-hydroxy-4,6-dimethoxy-3-methylacetophenone and 4-hydroxybenzaldehyde in ethanol.

-

Cool the mixture in an ice bath.

-

Add a catalytic amount of a strong base, such as a 40-60% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise to the cooled reaction mixture.[1][2]

-

Stir the reaction mixture at room temperature for several hours (e.g., 20-48 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[2][3]

-

After completion, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure this compound.[1]

Spectral Characterization

The structure of the synthesized this compound should be confirmed using various spectroscopic techniques. While specific data for this exact compound is limited, the following provides an expected range and pattern based on similar chalcone structures.[1]

-

UV-Vis Spectroscopy: An absorption spectrum in the range of 250-500 nm is expected, characteristic of the conjugated system in the chalcone backbone.

-

Infrared (IR) Spectroscopy: Key peaks would include a broad O-H stretch (for the phenolic hydroxyl groups), C-H stretches (aromatic and methyl), a C=O stretch (α,β-unsaturated ketone), C=C stretches (aromatic and alkene), and C-O stretches (ethers).

-

¹H NMR Spectroscopy: Expected signals would include singlets for the methyl and methoxy protons, doublets for the vinyl protons with a large coupling constant characteristic of a trans configuration, and multiplets for the aromatic protons.

-

¹³C NMR Spectroscopy: Signals for the carbonyl carbon, vinyl carbons, aromatic carbons (both substituted and unsubstituted), and the methyl and methoxy carbons would be observed.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 314.33 would be expected, along with characteristic fragmentation patterns.

Biological Activities and Experimental Protocols

Flavokawins, including the closely related Flavokawin B, have demonstrated significant anticancer, anti-inflammatory, and neuroprotective properties.

Anticancer Activity

Flavokawin B has been shown to inhibit the growth of human melanoma cells by inducing apoptosis and autophagy.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Seed cancer cells (e.g., human melanoma A375 cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or a related compound like Flavokawin B) for a specified period (e.g., 24 hours).[4]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Flavokawin B has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5][6]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

-

Cell Treatment: Pre-treat the cells with various concentrations of this compound for a short period (e.g., 1 hour).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

-

Incubation: Incubate the cells for an extended period (e.g., 24 hours).[7]

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

Signaling Pathway: NF-κB Inhibition

Flavonoids can modulate the NF-κB signaling pathway, a key regulator of inflammation.[8][9] The proposed mechanism involves the inhibition of IκBα phosphorylation, which prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Neuroprotective Activity

Flavonoids, in general, are known to possess neuroprotective properties by protecting neurons against injury, suppressing neuroinflammation, and promoting cognitive function.[10][11]

Experimental Protocol: Neuroprotection Assay

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y neuroblastoma cells) and differentiate them into a neuronal phenotype if required.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound.

-

Induction of Neurotoxicity: Induce neuronal cell damage using a neurotoxin such as hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or glutamate.[11]

-

Co-incubation: Co-incubate the cells with the neurotoxin and the test compound.

-

Cell Viability Assessment: Assess cell viability using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release.

-

Mechanism of Action Studies: Investigate the underlying mechanisms by measuring markers of apoptosis (e.g., caspase-3 activity) or oxidative stress.

Conclusion

This compound is a promising chalcone with potential therapeutic applications stemming from its predicted anticancer, anti-inflammatory, and neuroprotective activities. This guide provides a foundational understanding of its properties and the experimental methodologies used to evaluate its biological effects. Further research is warranted to fully elucidate the specific mechanisms of action and to establish a comprehensive profile of its physical and chemical characteristics. The provided protocols and diagrams serve as a starting point for researchers aiming to explore the therapeutic potential of this and related compounds.

References

- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 2. (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterocyclic chalcone (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one derived from a natural product with antinociceptive, anti-inflammatory, and hypoglycemic effect in adult zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The In Vitro and In Vivo Anticancer Properties of Chalcone Flavokawain B through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physicochemical properties, biological activity and biocompatibility of water-soluble C60-Hyp adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. uece.br [uece.br]

- 11. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, a class of open-chain flavonoids, have garnered significant scientific interest due to their diverse pharmacological activities, including potent antioxidant effects. This technical guide delves into the antioxidant potential of flavokawains and related chalcone derivatives, with a particular focus on the structural features that govern their activity and the underlying molecular mechanisms. While specific quantitative data for 3'-Methylflavokawin is not extensively available in the current literature, this guide provides a comprehensive overview of the antioxidant capacity of analogous compounds, offering a valuable resource for researchers in the field of antioxidant discovery and development. We will explore common in vitro antioxidant assays, the pivotal role of the Nrf2 signaling pathway, and detailed experimental protocols to facilitate further research.

Introduction to Chalcones and their Antioxidant Properties

Chalcones (1,3-diaryl-2-propen-1-one) are biosynthetic precursors of flavonoids and are abundant in various natural sources.[1] Their unique α,β-unsaturated ketone moiety is a key structural feature contributing to their broad spectrum of biological activities.[2] The antioxidant properties of chalcones are primarily attributed to their ability to scavenge free radicals and chelate transition metals, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.[3]

The antioxidant capacity of chalcones is significantly influenced by the substitution pattern on their two aromatic rings (Ring A and Ring B). The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups are particularly crucial in determining their radical scavenging activity.[4] Generally, an increased number of hydroxyl groups enhances antioxidant potential.

Quantitative Assessment of Antioxidant Activity

The antioxidant activity of chalcones is typically evaluated using various in vitro assays. These assays measure the ability of a compound to neutralize synthetic radicals or reduce metal ions. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the radicals. A lower IC50 value indicates a higher antioxidant activity.

While specific IC50 values for this compound were not found in the reviewed literature, the following tables summarize the antioxidant activities of representative chalcones and related compounds in common assays.

Table 1: DPPH Radical Scavenging Activity of Selected Chalcones

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |

| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | 8.22 | Ascorbic Acid | - |

| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | 6.89 | Ascorbic Acid | - |

| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | 3.39 | Ascorbic Acid | - |

| JVF3 | 61.4 | Ascorbic Acid | 54.08 |

| 4-ethoxy-2”-hydroxychalcone Cadmium Complex | 11.63 | Ascorbic Acid | - |

Note: The IC50 values are indicative of the antioxidant potential, with lower values representing higher activity. The data is compiled from various sources for comparative purposes.[5][6][7]

Table 2: ABTS Radical Scavenging Activity of Selected Chalcones

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |

| Chalcone 1 | 0.58 ± 0.14 - 1.72 ± 0.03 | Ascorbic Acid | 0.5 ± 0.1 |

| Chalcone 2 | 0.49 ± 0.3 - 1.48 ± 0.06 | Ascorbic Acid | 0.46 ± 0.17 |

| JVC1 | < 91.21 | Ascorbic Acid | 91.21 |

| JVC2 | < 91.21 | Ascorbic Acid | 91.21 |

| JVC3 | < 91.21 | Ascorbic Acid | 91.21 |

Note: The IC50 values represent the concentration required for 50% scavenging of ABTS radicals. The data is compiled from various sources for comparative purposes.[5][8]

Mechanism of Action: The Nrf2 Signaling Pathway

A key mechanism underlying the antioxidant and cytoprotective effects of chalcones is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, collectively known as the antioxidant response element (ARE).[10]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[10] Electrophilic compounds, such as chalcones, can react with cysteine residues on Keap1, leading to a conformational change and the release of Nrf2.[11] Once liberated, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of target genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[12] This upregulation of endogenous antioxidant defenses provides a robust and lasting protection against oxidative stress.

Figure 1: Chalcone-mediated activation of the Nrf2 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the most common in vitro antioxidant assays used to evaluate chalcones.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[13]

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

-

Preparation of Test Samples: Dissolve the chalcone derivatives in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions of the stock solution to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

For the control, add 100 µL of the solvent instead of the sample solution to 100 µL of the DPPH solution.

-

For the blank, add 100 µL of the solvent to 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

Figure 2: General workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[1]

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Preparation of Test Samples: Prepare serial dilutions of the chalcone samples as described for the DPPH assay.

-

Assay Procedure:

-

In a 96-well microplate, add 190 µL of the ABTS•+ solution to 10 µL of each sample dilution.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[6]

Protocol:

-

Preparation of FRAP Reagent:

-

Prepare the following solutions: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O.

-

Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP solution to 37°C before use.

-

-

Preparation of Test Samples: Prepare serial dilutions of the chalcone samples.

-

Assay Procedure:

-

In a 96-well microplate, add 180 µL of the FRAP reagent to 20 µL of each sample dilution.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing antioxidant power in µM Fe(II) equivalents.

Structure-Activity Relationship (SAR) of Chalcones

The antioxidant activity of chalcones is intricately linked to their chemical structure. Key SAR observations include:

-

Hydroxyl Groups: The number and position of hydroxyl groups are critical. Generally, a higher number of hydroxyl groups on both aromatic rings increases antioxidant activity.[4]

-

Methoxy Groups: Methoxy groups can also contribute to antioxidant activity, though generally to a lesser extent than hydroxyl groups. Their position on the aromatic rings influences their effect.

-

α,β-Unsaturated Ketone Moiety: This Michael acceptor system is crucial for the activation of the Nrf2 pathway.[9]

-

Substitution on Ring B: The presence of electron-donating groups, such as hydroxyl and methoxy groups, on Ring B generally enhances radical scavenging activity.

Conclusion

Chalcones, including the flavokawain subclass, represent a promising class of antioxidant compounds with significant potential for therapeutic applications. Their ability to directly scavenge free radicals and to upregulate endogenous antioxidant defenses through the activation of the Nrf2 signaling pathway makes them attractive candidates for the development of novel drugs to combat oxidative stress-related diseases. While specific data for this compound remains to be fully elucidated, the extensive research on related chalcones provides a strong foundation for its potential antioxidant efficacy. Further investigation into the quantitative antioxidant activity and detailed molecular mechanisms of this compound and other novel chalcone derivatives is warranted. The standardized protocols provided in this guide offer a framework for such future research endeavors.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Structural Correlation of Some Heterocyclic Chalcone Analogues and Evaluation of Their Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments [mdpi.com]

- 5. ijcea.org [ijcea.org]

- 6. ejournals.asuu.org.ng [ejournals.asuu.org.ng]

- 7. Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Chalcone Derivatives as Potent Nrf2 Activators in Mice and Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. Frontiers | Licochalcone A Upregulates Nrf2 Antioxidant Pathway and Thereby Alleviates Acetaminophen-Induced Hepatotoxicity [frontiersin.org]

- 13. iglobaljournal.com [iglobaljournal.com]

Initial Exploration of 3'-Methylflavokawin and Related Chalcones in Cell Culture Models: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: This technical guide provides an in-depth overview of the initial in vitro exploration of flavokawins, a class of chalcones derived from the kava plant (Piper methysticum). While specific research on 3'-Methylflavokawin is limited, this document focuses on the extensively studied analogues, Flavokawin A (FKA) and Flavokawin B (FKB), to establish a foundational understanding of their bioactivity in cell culture models. The methodologies, signaling pathways, and quantitative data presented herein serve as a comprehensive resource for investigating the anticancer potential of this compound class.

Cytotoxicity and Anti-Proliferative Effects

The primary step in evaluating a novel compound is to determine its cytotoxic and anti-proliferative effects on cancer cells. Flavokawins have demonstrated potent activity against a wide range of cancer cell lines.

Quantitative Data: Cytotoxicity of Flavokawins

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the IC50 values for FKA and FKB across various human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| Flavokawain A | RT4 | Bladder Cancer | 16 | 24 | [1] |

| Flavokawain A | T24 | Bladder Cancer | ~20-25 | 48 | [2] |

| Flavokawain A | SK-N-SH | Neuroblastoma | ~25-50 | Not Specified | [3] |

| Flavokawain B | HSC-3 | Oral Carcinoma | ~17.6 (5 µg/mL) | 24 | [4] |

| Flavokawain B | A375 | Melanoma | ~25.2 (7.16 µg/mL) | 24 | [5] |

| Flavokawain B | OVCAR-3 | Ovarian Cancer | ~20 | 72 | [6] |

Experimental Protocol: Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Mammalian cells in culture

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)[4]

-

96-well cell culture plates

-

This compound or related compound, dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with DMSO, concentration matched to the highest compound dose).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[7]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Visualization: General Workflow for Cell Viability Assay

Induction of Apoptosis

Flavokawins are known to induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway.

Mechanism of Action

Studies on FKA and FKB show they induce apoptosis through several key events:

-

Bcl-2 Family Dysregulation: A decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax. This disrupts the Bax/Bcl-2 ratio, favoring apoptosis.[5][8]

-

Mitochondrial Dysfunction: The altered Bcl-2 family balance leads to a loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol.[2][4]

-

Caspase Activation: Cytochrome c release triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[4][9]

-